Cas no 55304-78-4 (2,6-dibromo-3,5-dichloropyridine)

2,6-Dibromo-3,5-dichloropyridine is a halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its highly substituted structure provides multiple reactive sites for further functionalization, making it valuable in cross-coupling reactions and heterocyclic chemistry. The presence of both bromine and chlorine substituents enhances its versatility as a building block for constructing complex molecules. This compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined reactivity profile allows for selective modifications, facilitating the development of agrochemicals, pharmaceuticals, and specialty materials. The compound is typically handled under controlled conditions due to its halogenated nature, requiring standard safety precautions.
2,6-dibromo-3,5-dichloropyridine structure
55304-78-4 structure
Product Name:2,6-dibromo-3,5-dichloropyridine
CAS No:55304-78-4
MF:C5HBr2Cl2N
MW:305.78213763237
CID:6642229
PubChem ID:12259376
Update Time:2025-05-23

2,6-dibromo-3,5-dichloropyridine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL11000883
    • AKOS016038782
    • 2,6-dibromo-3,5-dichloropyridine
    • F95367
    • 55304-78-4
    • Inchi: 1S/C5HBr2Cl2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
    • InChI Key: NZKNZMNTPXCGHG-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(N=1)Br)Cl)Cl

Computed Properties

  • Exact Mass: 304.78323g/mol
  • Monoisotopic Mass: 302.78528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 12.9Ų

2,6-dibromo-3,5-dichloropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536491-250mg
2,6-Dibromo-3,5-dichloropyridine
55304-78-4 98%
250mg
¥2557.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536491-1g
2,6-Dibromo-3,5-dichloropyridine
55304-78-4 98%
1g
¥7124.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536491-5g
2,6-Dibromo-3,5-dichloropyridine
55304-78-4 98%
5g
¥22932.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536491-10g
2,6-Dibromo-3,5-dichloropyridine
55304-78-4 98%
10g
¥33133.00 2024-05-09

Additional information on 2,6-dibromo-3,5-dichloropyridine

Comprehensive Overview of 2,6-Dibromo-3,5-Dichloropyridine: Structure, Synthesis, and Applications

2,6-Dibromo-3,5-Dichloropyridine, also known by its CAS registry number 55304-78-4, is a halogenated aromatic heterocycle with a pyridine core substituted at the 2 and 6 positions with bromine atoms and at the 3 and 5 positions with chlorine atoms. This compound belongs to the broader class of substituted pyridines, which are widely studied for their diverse chemical reactivity and biological significance. The unique combination of bromine and chlorine substituents imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in synthetic organic chemistry. Recent advances in computational chemistry have further elucidated the molecular orbital interactions in 2,6-dibromo-3,5-dichloropyridine, highlighting its potential for directed functionalization in drug discovery pipelines.

The synthesis of 2,6-dibromo-3,5-dichloropyridine typically involves electrophilic halogenation strategies on pyridine scaffolds. A prominent method reported in recent literature employs bromination under controlled redox conditions followed by selective chlorination using N-chlorosuccinimide (NCS) as the chlorinating agent. This approach ensures high regioselectivity at the 2/6 and 3/5 positions while minimizing over-halogenation. Modern synthetic protocols emphasize green chemistry principles by utilizing solvent-free conditions or recyclable catalysts to improve atom economy. The resulting product exhibits exceptional thermal stability up to 180°C under inert atmosphere, a property confirmed through differential scanning calorimetry (DSC) studies published in *Organic Process Research & Development* (2023).

In terms of physical properties, 2,6-dibromo-3,5-dichloropyridine demonstrates characteristic absorption maxima at λmax=278 nm (UV-Vis) due to π→π* transitions within the conjugated pyridine system. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for aromatic protons at δ=8.12 ppm (H-4) and δ=7.98 ppm (H-4'), with coupling constants reflecting vicinal interactions between halogen-substituted carbons. These spectroscopic features align with density functional theory (DFT) calculations predicting a non-planar conformation arising from steric repulsion between bulky bromine substituents. Such structural characteristics are critical for applications requiring precise molecular orientation.

The compound's reactivity profile has been extensively explored in transition-metal-catalyzed cross-coupling reactions. Notably, palladium(0)-catalyzed Sonogashira couplings using 2,6-dibromo-3,5-dichloropyridine as an electrophilic partner have achieved coupling efficiencies exceeding 90% under microwave irradiation conditions (T=110°C). This methodology was successfully applied in the synthesis of antifungal agents reported in *ACS Medicinal Chemistry Letters* (Vol. 14), where selective dehalogenation steps were optimized using copper(I) iodide as a co-catalyst. The resulting derivatives exhibited improved bioavailability compared to traditional pyridazine-based scaffolds.

Beyond synthetic applications, CAS No: 55304-78-4 has emerged as a key building block in materials science research. Recent studies published in *Advanced Materials Interfaces* demonstrated its utility as a ligand precursor for metal-organic frameworks (MOFs). When coordinated to zirconium(IV) centers through hydrothermal synthesis methods (, autogenous pressure), these MOFs displayed exceptional CO₂ uptake capacities (up to 18 mmol/g at 1 bar). The rigid halogenated pyridine framework contributes to pore size uniformity while maintaining structural integrity under humid conditions—a critical requirement for industrial gas separation applications.

In agrochemical development programs reported by *Pest Management Science* (Q1 journal), derivatives of CAS No: 55304-78-4 have shown promise as selective herbicides targeting acetolactate synthase enzymes in broadleaf weeds. Structure-activity relationship studies revealed that retention of both bromine atoms is essential for maintaining herbicidal activity while minimizing phytotoxic effects on cereal crops like wheat and barley. These findings were validated through field trials conducted across three continents between 2021 and 2023.

The environmental fate of compounds containing the CAS No: 55304-78-4 scaffold has been systematically evaluated using OECD guidelines for chemical safety assessment. Aerobic biodegradation studies showed that under standard test conditions (, pH=7), approximately 67% mineralization occurred within 90 days via reductive dehalogenation pathways mediated by Pseudomonas putida strains isolated from contaminated soil sites. These results support its classification as "readily biodegradable" per ISO standards when used within recommended application rates.

In analytical chemistry contexts, the compound serves as an internal standard for GC/MS quantification of other halogenated heterocycles due to its stable ionization characteristics under electron impact conditions (). A recent method validation study published in *Journal of Chromatography A* demonstrated excellent linearity (R²=0.9998) across concentration ranges from 1 ng/mL to 1 µg/mL with relative standard deviations below 3%. This analytical utility extends to forensic toxicology screening protocols where rapid identification is required.

Ongoing research focuses on expanding the chemical diversity accessible from the CAS No: 55304-78-4 platform through C–H activation methodologies using iridium(III) precatalysts such as [Cp*(MeCN)]PF₆·H₂O. Preliminary results presented at IUPAC Congresses indicate that directed C–H arylation can be achieved with arylboronic acids under photoredox catalytic systems employing blue LED irradiation (<λ=460 nm>). These developments open new avenues for constructing complex polycyclic architectures relevant to pharmaceutical development programs.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk